N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine
Description
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSUWOOUOPYKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
- Starting materials : Oxetan-3-one and 4-(trifluoromethyl)benzylamine or aniline derivatives.
- Reductive amination : Using reducing agents such as sodium cyanoborohydride (NaCNBH3) in protic solvents (e.g., methanol) under controlled temperature (0 °C).
- Workup and purification : Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, washing, drying, and purification by silica gel column chromatography.
This method is well-established for related oxetan-3-amines and can be adapted for the trifluoromethylbenzyl substituent.
Detailed Reductive Amination Procedure
Drawing from the procedures reported for N-phenyloxetan-3-amine synthesis, which are closely analogous, the following protocol can be adapted for this compound:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Oxetan-3-one (1 equiv), 4-(trifluoromethyl)benzylamine (2.5 equiv), Acetic acid (2 equiv), Methanol solvent (0.3 M) | Dissolve reactants in MeOH at 0 °C, stir 3 h |
| 2 | Sodium cyanoborohydride (2 equiv) | Add at 0 °C, stir until completion (monitored by TLC) |
| 3 | Saturated sodium bicarbonate solution | Quench reaction |
| 4 | Ethyl acetate extraction (3x), brine wash | Extract product and wash impurities |
| 5 | Rotary evaporation and silica gel chromatography (hexane/ethyl acetate 5:1) | Purify product |
This protocol typically yields the desired oxetan-3-amine in high purity and yield, with minimal side reactions.
Alternative Synthetic Routes and Variations
Metalation and Hydrazone Strategy
A more advanced method involves the metalation of hydrazones derived from oxetan-3-one, enabling asymmetric synthesis of substituted oxetan-3-ones, which can then be converted into the amine derivatives. This approach allows for enantioselective synthesis with enantiomeric excesses up to 84%.
- Formation of SAMP/RAMP hydrazones from oxetan-3-one.
- Metalation with strong bases.
- Subsequent functionalization to introduce substituents.
- Reduction and amination steps to obtain the oxetan-3-amine.
This method is more complex but provides access to chiral oxetan-3-amines, potentially applicable for the trifluoromethylbenzyl derivative.
Use of Chiral Brønsted Acid Catalysis
Recent advances include the use of chiral phosphoric acids to enable enantioselective desymmetrization of 3-substituted oxetanes, which can be adapted for the preparation of N-substituted oxetan-3-amines with high enantiomeric purity.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity |
|---|---|---|---|---|
| Reductive amination (standard) | Oxetan-3-one, 4-(trifluoromethyl)benzylamine, NaCNBH3, MeOH, AcOH | Simple, efficient, scalable | Requires careful temperature control | High yields (>70%), pure product |
| Metalated hydrazone approach | SAMP/RAMP hydrazones, strong bases | Enantioselective, high ee (up to 84%) | Complex, multi-step | Moderate to high yields |
| Chiral Brønsted acid catalysis | Chiral phosphoric acid catalysts | High enantioselectivity | Catalyst cost, optimization needed | High enantioselectivity |
Research Findings and Notes
- The reductive amination method is widely used for synthesizing oxetan-3-amines and can be adapted for trifluoromethylbenzyl substitution with minor modifications.
- Enantioselective synthesis methods provide opportunities for obtaining chiral this compound, which may be critical for pharmaceutical applications.
- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures, ensuring the removal of side products and unreacted materials.
- Analytical data such as NMR (1H and 13C), IR, and HRMS confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxetane derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine serves as a building block in the synthesis of pharmaceutical compounds. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Its structural properties make it suitable for drug design, particularly as a scaffold for developing new therapeutic agents targeting various biological pathways.
Case Study : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and activity against specific enzymes, making them promising candidates in drug discovery programs targeting processes involving carboxylic acids.
Materials Science
The compound is being investigated for its potential use in developing new materials with specialized properties. The oxetane ring can be polymerized to form polyoxetanes, which demonstrate high thermal stability and transparency. The incorporation of aromatic groups like the 4-(trifluoromethyl)benzyl moiety may influence the mechanical and thermal properties of the resulting polymers.
Data Table: Properties of Polyoxetanes
| Property | Value |
|---|---|
| Thermal Stability | High |
| Transparency | High |
| Mechanical Strength | Moderate to High |
Biological Studies
This compound is utilized in biological research to study interactions with various molecular targets, such as enzymes and receptors. Its ability to penetrate biological membranes effectively allows it to interact with hydrophobic pockets within proteins.
Mechanism of Action : The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to novel therapeutic pathways or mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins . The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is compared with structurally related amines bearing trifluoromethylbenzyl groups or oxetane/heterocyclic moieties (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity : Piperidine derivatives (e.g., QY-8642) exhibit higher LogP values than oxetane-based compounds due to the six-membered ring’s hydrophobicity. The oxetane’s compact structure reduces LogP, favoring solubility .
- Synthetic Accessibility : Compound 13g was synthesized via a palladium-catalyzed coupling (90% yield), whereas the target compound likely uses simpler nucleophilic substitutions (e.g., benzylamine alkylation) .
- Substituent Effects: Direct attachment of CF₃-phenyl (13g) vs.
Pharmacological Relevance
- CYP51 Inhibition: Pyridine-based CF₃ derivatives (e.g., UDO, UDD) inhibit Trypanosoma cruzi CYP51, suggesting trifluoromethyl groups enhance target engagement .
- Anticancer Potential: Triazine-carboxamide analogs with bromophenyl groups () demonstrate that aromatic/heterocyclic amines are privileged scaffolds in oncology, though CF₃ substitution may modulate toxicity .
- Antimicrobial Activity : Thiadiazole derivatives (QZ-3836) with CF₃-benzylthio groups show promise against resistant pathogens, linking sulfur atoms to enhanced bioactivity .
Biological Activity
Overview
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine is an organic compound characterized by its unique structural features, including a trifluoromethyl group attached to a benzyl moiety and an oxetane ring. This compound has gained attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and material science applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate biological membranes effectively. This interaction can lead to various biochemical effects, including enzyme inhibition or receptor modulation. The oxetane ring may undergo ring-opening reactions, forming reactive intermediates that further interact with biological systems.
1. Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on quinazolinediones have shown that structural modifications can lead to significant antiviral activity against respiratory syncytial virus (RSV), suggesting that similar modifications in oxetane derivatives may yield compounds with comparable efficacy .
2. Cytotoxicity
In vitro studies have demonstrated promising cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives containing oxetane rings have been tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, showing significant cytotoxicity with IC50 values indicating effectiveness at low concentrations . This suggests that this compound may also possess anticancer properties worth exploring.
3. Enzyme Inhibition
The compound's mechanism of action includes interactions with enzymes that may be critical in metabolic pathways. The lipophilic nature of the trifluoromethyl group allows for effective binding within hydrophobic pockets of enzymes, potentially leading to inhibition of enzymatic activity essential for cellular function .
Case Study 1: Antiviral Activity Assessment
In a study focusing on the antiviral properties of similar compounds, researchers synthesized several analogs of this compound and evaluated their efficacy against RSV. The results indicated that certain modifications led to enhanced potency and reduced cytotoxicity, highlighting the importance of structural optimization in developing effective antiviral agents.
| Compound | EC50 (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|
| Compound A | 2.1 | 25 |
| Compound B | 1.5 | 30 |
| This compound | TBD | TBD |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study evaluated the cytotoxic effects of oxetane derivatives on cancer cell lines. The findings revealed that compounds incorporating the oxetane structure exhibited significant cytotoxicity against A-549 and MCF-7 cells.
| Compound | A-549 IC50 (μg/mL) | MCF-7 IC50 (μg/mL) |
|---|---|---|
| Oxetane Derivative 1 | 22.09 | 6.40 |
| Oxetane Derivative 2 | TBD | TBD |
| This compound | TBD | TBD |
Research Findings
Recent studies have emphasized the need for further investigation into the biological activities of this compound and its derivatives. The incorporation of trifluoromethyl groups has been linked to enhanced pharmacological profiles, including improved solubility and metabolic stability . Additionally, ongoing research into the synthesis of new analogs aims to optimize their biological activity through structural modifications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting oxetan-3-amine derivatives with 4-(trifluoromethyl)benzyl halides under basic conditions (e.g., NaHCO₃ in dichloromethane) . Yield optimization requires controlled temperature (0–25°C) and inert atmospheres to prevent side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks. For example, in SN2 reactions, the para-CF₃ group stabilizes transition states, increasing reaction rates compared to non-fluorinated analogs. However, steric hindrance may reduce reactivity with bulky nucleophiles .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals: δ ~3.5–4.0 ppm (oxetane protons), δ ~4.3 ppm (CH₂-NH), and δ ~7.6 ppm (aromatic CF₃-substituted protons) .
- FT-IR : Confirm NH stretch (~3350 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1120–1250 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can researchers mitigate mutagenicity risks when handling this compound derivatives?
- Methodological Answer : Ames II testing has shown that anomeric amide derivatives (structurally related to intermediates) exhibit mutagenicity comparable to benzyl chloride . To minimize risks:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid prolonged exposure; substitute with less hazardous analogs where possible.
- Conduct mutagenicity screening early in synthetic workflows .
Q. What strategies resolve contradictions in stereochemical outcomes during oxetane ring functionalization?
- Methodological Answer : Steric effects and solvent polarity significantly impact stereoselectivity. For example:
- Polar aprotic solvents (e.g., DMF) favor axial attack on the oxetane ring, yielding cis-products.
- Bulky bases (e.g., DBU) promote trans-products via steric shielding .
- Chiral HPLC or NOESY NMR can validate stereochemistry .
Q. How does this compound perform in late-stage deamination reactions for drug editing?
- Methodological Answer : The compound’s derivatives (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) enable direct deamination of primary amines under mild conditions (room temperature, CH₂Cl₂) . Key applications include:
- Biomolecule editing : Selective deletion of amines in β-glucosamine (retaining anomeric purity) .
- Functional group tolerance : Compatibility with heterocycles (e.g., pyridines) and sensitive groups (e.g., ketones) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Scaling requires:
- Continuous flow reactors to control exothermic reactions (e.g., amide couplings) and reduce racemization .
- Chiral catalysts : Use of (R)-BINAP or Jacobsen’s catalysts to preserve ee >98% .
- In-line analytics : PAT tools (e.g., Raman spectroscopy) for real-time ee monitoring .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies?
- Methodological Answer : Discrepancies arise from:
- Impurity profiles : Residual solvents (e.g., DCM) or unreacted benzyl halides skew yield calculations. Quantify via GC-MS or ¹H NMR .
- Reagent quality : Commercial O-benzyl hydroxylamine hydrochloride purity (>98% vs. 97%) impacts stoichiometry .
- Workup protocols : Inadequate quenching of reactive intermediates (e.g., acyl chlorides) leads to byproducts .
Safety and Hazard Management
Q. What are critical safety protocols for storing and handling this compound?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under argon to prevent decomposition .
- Decomposition risks : DSC studies show exothermic decomposition above 80°C; avoid heating .
- Waste disposal : Segregate halogenated waste (e.g., CF₃-containing byproducts) for incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
